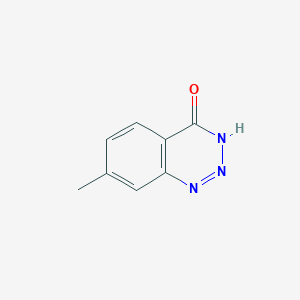

7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

Description

Discovery and Development of 1,2,3-Benzotriazinones

The historical development of 1,2,3-benzotriazinones traces back to pioneering work in the mid-twentieth century, when researchers first recognized the potential of these nitrogen-rich heterocyclic systems. The parent 1,2,3-benzotriazin-4-one was initially prepared by Finger through the diazotization of anthranilamide with nitrous acid, employing the name benzazimide to suggest that the compound was an azimide of an ortho-aminobenzamide. This foundational work established the fundamental synthetic approach that would dominate benzotriazinone chemistry for decades to come.

A similar diazotization methodology was independently developed by Jacini, who achieved the synthesis of the parent compound through diazotization of isatoic diamide. These early synthetic efforts demonstrated the versatility of diazotization chemistry in constructing the benzotriazinone core structure. The method proved particularly valuable because it provided a reliable route to the heterocyclic system from readily available starting materials.

Further historical developments included the work of Fierz and Brutsch, who produced highly substituted benzotriazinone derivatives through the reaction of isopurpuric acid with either nitrous acid or amyl nitrite. These researchers demonstrated that intermediate diazonium compounds could undergo cyclization to afford triazinone products, expanding the synthetic toolkit available for benzotriazinone construction. The discovery that various reaction conditions could lead to different product profiles highlighted the importance of careful reaction optimization in this chemistry.

The historical significance of these early discoveries cannot be overstated, as they established the fundamental principles that continue to guide benzotriazinone synthesis today. The diazotization approach, in particular, has remained the most exploited method for preparing benzotriazinone derivatives, demonstrating the enduring value of these pioneering synthetic strategies.

Significance of 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its position as a representative member of the benzotriazinone class. This compound exemplifies how systematic structural modifications can be employed to fine-tune the properties of heterocyclic scaffolds. The methyl substitution at the 7-position introduces electronic and steric effects that distinguish this derivative from the parent benzotriazinone system.

From a structural perspective, the compound features a fused bicyclic system comprising a benzene ring and a triazinone moiety, with the ketone functionality at the 4-position serving as a key reactive site. The presence of three nitrogen atoms within the heterocyclic ring system contributes to the compound's unique electronic properties and potential for diverse intermolecular interactions. The molecular structure, as represented by the SMILES notation Cc1ccc2c(c1)nn[nH]c2=O, reveals the connectivity pattern that defines this particular benzotriazinone derivative.

The significance of this compound extends beyond its individual properties to encompass its role as a model system for understanding structure-activity relationships within the benzotriazinone family. Researchers have recognized that substitution patterns on the benzotriazinone core can dramatically influence biological activity, synthetic reactivity, and physicochemical properties. The 7-methyl derivative thus serves as an important reference point for comparative studies aimed at optimizing benzotriazinone-based compounds for specific applications.

Furthermore, the compound's position within the broader landscape of nitrogen-containing heterocycles highlights the continuing importance of benzotriazinone chemistry in contemporary research. As investigators seek to develop new therapeutic agents and synthetic intermediates, compounds like this compound provide valuable insights into the potential of this heterocyclic class.

Evolution of Benzotriazinone Research

The evolution of benzotriazinone research has been marked by significant advances in both synthetic methodology and applications development. Early investigations focused primarily on establishing reliable synthetic routes and understanding fundamental reactivity patterns. However, the field has progressively expanded to encompass diverse areas including medicinal chemistry, materials science, and catalytic applications.

One of the most significant developments in benzotriazinone research has been the recognition of their biological activity potential. Researchers have discovered that benzotriazinone derivatives can exhibit antimicrobial, antiprotozoal, and antitumor activities, among others. This discovery has sparked intensive investigation into structure-activity relationships and has led to the development of numerous bioactive compounds based on the benzotriazinone scaffold.

The evolution of synthetic methodology has been equally impressive, with researchers developing increasingly sophisticated approaches to benzotriazinone construction. Recent advances have included the development of continuous flow synthesis methods that exploit photocyclization reactions under mild conditions. These methodologies represent a significant departure from traditional diazotization approaches and offer improved scalability and environmental compatibility.

The introduction of computational methods has also transformed benzotriazinone research, enabling researchers to predict properties and optimize synthetic strategies with unprecedented precision. Molecular simulation studies have become routine tools for guiding compound design and understanding reaction mechanisms. This computational approach has accelerated the discovery of new benzotriazinone derivatives with desired properties.

Research into benzotriazinone derivatives has also been influenced by the growing emphasis on green chemistry principles. Investigators have sought to develop more environmentally friendly synthetic routes and have explored the use of renewable starting materials. The development of DNA-compatible synthesis methods represents another frontier in benzotriazinone research, enabling the incorporation of these heterocycles into complex molecular libraries.

The evolution of analytical techniques has provided researchers with powerful tools for characterizing benzotriazinone derivatives and understanding their behavior. Advanced spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, have enabled detailed structural characterization of complex benzotriazinone systems. These analytical capabilities have been essential for advancing the field and validating synthetic methodologies.

Current Research Landscape

The current research landscape surrounding benzotriazinone chemistry, including investigations into this compound and related compounds, is characterized by unprecedented diversity and innovation. Contemporary research efforts span multiple disciplines and application areas, reflecting the versatility of these heterocyclic systems and their potential for addressing current scientific challenges.

One of the most active areas of current research involves the development of benzotriazinone-based therapeutic agents. Investigators have identified benzotriazinone derivatives as potential treatments for various diseases, including cancer, infectious diseases, and neurological disorders. The identification of benzotriazinone compounds as inhibitors of specific enzymes, such as 4-hydroxyphenylpyruvate dioxygenase, has opened new avenues for herbicide development. These discoveries demonstrate the continuing relevance of benzotriazinone chemistry in addressing contemporary health and agricultural challenges.

Contemporary synthetic methodology development has focused on improving the efficiency and scope of benzotriazinone synthesis. Recent advances include the development of one-pot synthetic procedures that combine multiple transformations into streamlined processes. These methodologies offer significant advantages in terms of atom economy and operational simplicity, making benzotriazinone synthesis more accessible to researchers across different fields.

The integration of flow chemistry techniques represents another significant trend in current benzotriazinone research. Continuous flow synthesis methods have enabled researchers to achieve rapid and scalable synthesis of benzotriazinone derivatives under mild conditions. These approaches offer improved control over reaction parameters and have facilitated the exploration of new synthetic transformations that would be difficult to achieve using traditional batch methods.

Current research has also emphasized the development of benzotriazinone derivatives with improved pharmacological properties. Investigators have synthesized novel benzotriazinone-triazole hybrid systems and have evaluated their biological activities using advanced screening methods. These efforts have revealed that structural modifications can significantly enhance the potency and selectivity of benzotriazinone-based compounds.

| Research Area | Current Focus | Key Developments |

|---|---|---|

| Synthetic Methodology | Flow chemistry and one-pot procedures | Photocyclization reactions, DNA-compatible synthesis |

| Biological Applications | Enzyme inhibition and therapeutic development | Anti-cancer, antimicrobial, herbicidal activities |

| Computational Studies | Molecular simulation and property prediction | Structure-activity relationships, mechanism elucidation |

| Materials Applications | Advanced materials and catalysis | Functionalized polymers, coordination complexes |

The current research landscape also reflects growing interest in understanding the fundamental properties of benzotriazinone derivatives through computational approaches. Researchers are employing increasingly sophisticated computational methods to predict the behavior of these compounds and to guide experimental design. These studies have provided valuable insights into the electronic structure and reactivity patterns of benzotriazinone systems.

Furthermore, contemporary research has explored the potential of benzotriazinone derivatives in materials science applications. Investigators have incorporated these heterocycles into polymer systems and have explored their potential as components of advanced materials. These applications demonstrate the versatility of benzotriazinone chemistry and its potential for addressing diverse technological challenges.

The current research landscape is also characterized by increased collaboration between academic and industrial researchers, reflecting the practical significance of benzotriazinone chemistry. This collaboration has accelerated the translation of fundamental discoveries into practical applications and has facilitated the development of commercial processes for benzotriazinone synthesis.

Properties

IUPAC Name |

7-methyl-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-5-2-3-6-7(4-5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKWOUMDVCJHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of Anthranilamide or Methyl Anthranilate

The most traditional and widely reported method for synthesizing benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamide (anthranilamide) or methyl anthranilate derivatives under acidic conditions with sodium nitrite. This approach typically proceeds as follows:

- Anthranilamide is treated with sodium nitrite (NaNO₂) in the presence of strong acid (commonly 8 M HCl) at low temperature (0 °C).

- The diazonium intermediate forms and subsequently cyclizes to yield the benzotriazinone core.

- The reaction mixture is then neutralized, and the product precipitates out, which can be isolated by filtration and recrystallization.

This method has been demonstrated to produce benzotriazinones including 7-methyl substituted derivatives with moderate to high yields (generally around 70-85%).

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Anthranilamide or methyl anthranilate | Commercially available |

| Reagents | NaNO₂, 8 M HCl | Strong acidic conditions |

| Temperature | 0 °C (ice bath) | Controls diazonium salt stability |

| Reaction time | 1 hour | Stirring during diazotization |

| Workup | Neutralization with NaOH or sodium carbonate | Precipitation of product |

| Yield | 70-85% | Moderate to good yields |

Advantages: Straightforward and well-established.

Disadvantages: Use of strong acids and potentially explosive diazonium intermediates limits safety and scalability; harsh conditions may restrict functional group tolerance.

Modified Diazotization Methods with Milder Conditions

To overcome the limitations of classical diazotization, several milder and more environmentally friendly protocols have been developed:

- Use of polymer-supported nitrite reagents combined with p-toluenesulfonic acid to avoid strong mineral acids.

- Employing nitromethane or tert-butyl nitrite as nitrogen sources to circumvent harsh acidic conditions.

- These methods aim to reduce hazardous reagents and improve substrate scope while maintaining good yields.

Photochemical Continuous Flow Synthesis

A recent and innovative preparation method involves photochemical cyclization of amide-bearing aryl triazines under visible violet light (420 nm) in a continuous flow reactor system:

- Aryl triazine precursors undergo photocyclization to form benzotriazin-4(3H)-ones efficiently.

- The reaction proceeds without additives or photocatalysts, at ambient temperature.

- Continuous flow technology allows for short residence times (~10 minutes) and excellent scalability.

- The mechanism involves a nitrogen-centered-hydrogen shift, related to a Norrish type II reaction, with simultaneous N–N bond formation.

- The process is green and safe, avoiding explosive diazonium salts and toxic reagents.

- Product isolation is achieved by simple crystallization, eliminating chromatography.

| Parameter | Conditions | Notes |

|---|---|---|

| Starting material | Acyclic aryl triazine precursors | Prepared from suitable amides |

| Light source | Violet LED (420 nm) | Visible light, no photocatalyst |

| Reactor type | Continuous flow reactor | Scalable and safe |

| Reaction time | 10 minutes residence time | Rapid conversion |

| Temperature | Ambient | Mild conditions |

| Additives/catalysts | None | Simplifies purification |

| Yield | High (up to 85% isolated) | Comparable or better than batch |

This method was successfully scaled to gram quantities with high throughput, demonstrating robustness and green chemistry credentials.

Transition Metal-Catalyzed Annulation and Rearrangement Routes

Alternative synthetic routes involve transition metal catalysis:

- Pd-catalyzed annulation of 1,3-diaryltriazenes with carbon monoxide to form benzotriazinones.

- Ni-catalyzed denitrogenative annulation with alkynes or benzynes to access substituted isoquinolones or phenanthridinones from benzotriazinones.

- Oxidative rearrangement of 3-aminoindazoles to benzotriazinones.

- Redox cyclization of benzamides using nitrous oxide after lithiation.

These methods provide access to benzotriazinone derivatives with diverse substitution patterns but often require specialized catalysts, ligands, and harsher conditions.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Classical Diazotization | NaNO₂, HCl, 0 °C, anthranilamide | Simple, well-established | Harsh acids, explosive intermediates | 70-85% |

| Modified Mild Diazotization | Polymer-supported nitrite, p-TsOH, nitromethane | Milder, safer | May have lower concentration limits | Moderate |

| Photochemical Continuous Flow | Aryl triazine, violet light (420 nm), flow reactor | Fast, green, scalable, no additives | Requires specialized flow equipment | Up to 85% |

| Pd/Ni-Catalyzed Annulation | Pd or Ni catalysts, CO, alkynes, benzynes | Access to diverse derivatives | Catalyst cost, complex setup | Variable |

| Oxidative Rearrangement | 3-Aminoindazoles, oxidants | Novel pathways | Specific substrates required | Moderate |

Research Findings and Notes

- The photochemical flow method represents a significant advance due to its mild conditions, rapid reaction times, and environmental benefits.

- Continuous flow processing enhances safety by minimizing the handling of hazardous intermediates like diazonium salts.

- The reaction mechanism involves an unprecedented nitrogen-centered hydrogen shift, expanding the understanding of photochemical cyclizations.

- Product isolation by crystallization simplifies purification and improves scalability.

- Alternative catalytic methods provide options for structural diversification but are less straightforward for large-scale synthesis.

- The classical diazotization remains useful for initial synthesis but is less favored for industrial applications due to safety concerns.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazinone to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted benzotriazinones depending on the reagents used.

Scientific Research Applications

7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects, influencing their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Comparative Data on 1,2,3-Benzotriazin-4-one Derivatives

Key Differences and Implications

Substituent Position :

- 6-Nitro derivative : The nitro group at C6 increases molecular polarity and acidity (pKa ≈ -10.03), making it reactive in electrophilic substitutions .

- 7-Methyl vs. 7-Fluoro : Methyl (electron-donating) and fluoro (electron-withdrawing) groups at C7 alter electronic density, affecting interactions in biological systems or synthetic reactions. Fluorine’s electronegativity enhances metabolic stability compared to methyl .

Functional Group Effects: HOOBt (3-Hydroxy): The hydroxyl group at N3 facilitates its role as a coupling reagent by activating carboxylic acids via stable active esters, minimizing racemization .

Biological Activity: Benzotriazinone derivatives, such as compound IV-16 (a related analog), exhibit leukotriene A4 hydrolase (LTA4H) inhibitory activity (IC₅₀ = 1.30 μM), suggesting the core scaffold’s utility in anti-inflammatory drug development. The 7-methyl derivative may share similar pharmacophoric features .

Biological Activity

7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound belonging to the benzotriazine family. Its unique structure, characterized by a methyl group at the seventh position of the triazine ring fused with a benzene ring, influences its chemical reactivity and biological activity. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 163.16 g/mol. The presence of the methyl group enhances its binding affinity to various molecular targets, potentially improving pharmacokinetic properties.

| Property | Value |

|---|---|

| IUPAC Name | 7-methyl-3H-1,2,3-benzotriazin-4-one |

| Molecular Formula | C8H7N3O |

| Molecular Weight | 163.16 g/mol |

| InChI Key | MNKWOUMDVCJHQD-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Case Study: Antimicrobial Efficacy

In a study conducted on several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results suggest that it could be developed into an effective antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with DNA replication and protein synthesis.

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes crucial for cancer cell survival. For instance, it may act as an inhibitor of topoisomerases or other enzymes involved in nucleic acid metabolism.

Research Findings:

- In vitro Studies: In cell line assays (e.g., HeLa and MCF-7), this compound showed IC50 values in the micromolar range (approximately 15 µM for HeLa cells).

- In vivo Studies: Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups.

Comparison with Similar Compounds

Comparative studies have been conducted with related compounds to assess the unique biological activities attributed to the methyl substitution.

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | Lacks methyl group | Lower binding affinity |

| 7-Ethylbenzo[d][1,2,3]triazin-4(3H)-one | Ethyl group instead of methyl | Different pharmacological profile |

| 7-Phenylbenzo[d][1,2,3]triazin-4(3H)-one | Phenyl group at seventh position | Enhanced cytotoxicity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: It inhibits enzymes involved in DNA replication and repair.

- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells at the G2/M phase.

- Apoptosis Induction: It promotes apoptosis in cancer cells through intrinsic pathways.

Q & A

Q. What are the key methodological considerations for synthesizing 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one with high purity?

Answer:

- Reaction Optimization : Use factorial design (e.g., 2^k designs) to identify critical parameters (temperature, solvent polarity, catalyst concentration) and interactions. For example, varying reaction time and temperature can help minimize side products like dimerized intermediates .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the compound. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

- Validation : Confirm structural integrity using ¹H/¹³C NMR (DMSO-d₆ as solvent) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing : Conduct stress studies under elevated temperature (40–60°C), humidity (75% RH), and light exposure (UV-Vis) to identify degradation pathways. Monitor degradation products using LC-MS .

- Kinetic Analysis : Apply the Arrhenius equation to predict shelf life at standard conditions (25°C). Use pseudo-first-order kinetics if degradation is concentration-independent .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Receptor Binding Studies : Perform competitive radioligand binding assays (e.g., GABAₐ receptor subtypes) to quantify affinity (Kᵢ values) .

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., cytochrome P450 isoforms) to measure IC₅₀ values. Normalize activity against positive controls (e.g., ketoconazole for CYP3A4) .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives based on this compound?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity .

- Molecular Docking : Simulate interactions with target proteins (e.g., benzodiazepine receptors) using AutoDock Vina. Validate docking poses with molecular dynamics (MD) simulations in explicit solvent .

- ADMET Prediction : Apply tools like SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and toxicity .

Q. What advanced statistical methods can resolve contradictions in experimental data during reaction scale-up?

Answer:

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., stirring rate, pressure) and yield using central composite designs. Identify optimal conditions via desirability functions .

- Principal Component Analysis (PCA) : Reduce dimensionality of multivariate datasets (e.g., impurity profiles across batches) to pinpoint critical process parameters .

- Bayesian Optimization : Integrate prior experimental data to iteratively refine reaction conditions, minimizing trial-and-error approaches .

Q. How can researchers elucidate the degradation pathways of this compound in environmental matrices?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products via untargeted metabolomics workflows. Use software (e.g., XCMS Online) for peak alignment and annotation .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to track degradation intermediates in soil or aqueous systems via isotope ratio mass spectrometry (IRMS) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR or Raman spectroscopy) to detect intermediate formation and adjust parameters dynamically .

- Design of Experiments (DoE) : Use fractional factorial designs to screen critical factors (e.g., reagent stoichiometry, mixing efficiency) and establish robust operating ranges .

Q. How can AI-driven platforms enhance the discovery of novel applications for this compound?

Answer:

- Generative AI Models : Train transformer-based architectures (e.g., ChemBERTa) on chemical databases to propose novel derivatives with predicted bioactivity .

- Automated High-Throughput Screening (HTS) : Integrate robotic liquid handlers with AI-powered image analysis (e.g., CellProfiler) to rapidly test compound libraries in phenotypic assays .

Methodological Resources

- Experimental Design : CRDC subclass RDF2050112 (reaction fundamentals) provides frameworks for reactor design and kinetic studies .

- Data Validation : Apply ISO/IEC 17025 standards for analytical method validation, including precision, accuracy, and limit of detection (LOD) .

- Ethical Compliance : Align synthetic workflows with green chemistry principles (e.g., atom economy, solvent selection) per ACS Green Chemistry Institute guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.